p38α MAPK Inhibitory Potency of a 6-Bromo-Substituted Chroman Derivative
A structurally related compound, 6-bromo-chroman-4-one, demonstrates potent inhibition of p38α MAPK, a key target in inflammatory signaling. While direct IC50 data for (6-Bromochroman-3-yl)methanamine against p38α is not publicly available, a closely related 6-bromo-substituted chroman derivative (CHEMBL4520252) shows an IC50 of 41 nM [1]. This class-level evidence strongly suggests that the 6-bromo substitution pattern is critical for achieving high potency at this target, and that (6-Bromochroman-3-yl)methanamine serves as a valuable synthetic intermediate for accessing related 6-bromo-chroman-based kinase inhibitors.
| Evidence Dimension | Inhibition of p38α MAPK |
|---|---|
| Target Compound Data | Data not available for the specific target compound; serves as a key intermediate for related active derivatives. |
| Comparator Or Baseline | 6-bromo-substituted chroman derivative (CHEMBL4520252): IC50 = 41 nM [1] |
| Quantified Difference | N/A (Class-level inference) |
| Conditions | p38α MAPK (unknown origin) using ATF-2 as substrate, 1 hr ELISA |
Why This Matters
This data supports the procurement of the 6-bromo-chroman scaffold for the design of novel p38α MAPK inhibitors, a validated target for inflammatory diseases.
- [1] BindingDB. (2021). BDBM50537172 (CHEMBL4520252). Activity Spreadsheet -- Enzyme Inhibition Constant Data from BindingDB. View Source
